Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a 4-ethoxyphenyl substituent at position 7, a methyl group at position 5, and a methyl ester at position 4.
Properties
IUPAC Name |
methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-4-23-12-7-5-11(6-8-12)14-13(15(21)22-3)10(2)19-16-17-9-18-20(14)16/h5-9,14H,4H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAIPMOXRVCMHCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a novel compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties. The primary targets of this compound are believed to be the active residues of ATF4 and NF-kB proteins.
Mode of Action
The interaction of this compound with its targets results in significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Biochemical Pathways
This compound affects several biochemical pathways. It has been observed to inhibit ER stress and apoptosis, as well as the NF-kB inflammatory pathway. These pathways play crucial roles in neuroprotection and anti-inflammatory responses.
Result of Action
The molecular results revealed that this compound has promising neuroprotective properties. It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells.
Biological Activity
Methyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H18N4O2
- Molecular Weight : 298.34 g/mol
- IUPAC Name : this compound
Biological Activity
The biological activity of this compound has been assessed in various studies focusing on its pharmacological effects:
Anticancer Activity
Research indicates that compounds with triazole and pyrimidine moieties exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of triazolo-pyrimidines can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of kinase signaling pathways which are crucial in cancer progression .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. A study reported that triazole derivatives possess antibacterial effects comparable to standard antibiotics like chloramphenicol. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Inhibitory assays have shown that it targets specific kinases involved in cell signaling pathways associated with cancer and inflammatory diseases. For example, it was found to inhibit the activity of certain receptor tyrosine kinases (RTKs), which play a critical role in tumor growth and metastasis .
Case Studies
-
In Vitro Studies :
- A series of in vitro assays demonstrated that the compound significantly reduced the viability of human cancer cell lines (e.g., A549 lung cancer cells) at micromolar concentrations.
- The compound exhibited an IC50 value in the low micromolar range against these cell lines, indicating strong potential for further development as an anticancer agent.
-
In Vivo Studies :
- Animal studies have shown that administration of the compound resulted in reduced tumor size and improved survival rates in xenograft models.
- The treatment was associated with a decrease in Ki-67 expression (a marker for proliferation) and increased apoptosis markers.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H18N4O2 |
| Molecular Weight | 298.34 g/mol |
| Biological Activities | Anticancer, Antimicrobial |
| IC50 (Cancer Cell Lines) | Low micromolar range |
| Mechanism of Action | Kinase inhibition |
Comparison with Similar Compounds
Substituent Variations at Position 7 and 5
Functional Group Modifications
- Carboxylate vs. Carboxamide :
- Thioether vs. Ether Linkages :
Antimicrobial Activity
- The target compound’s ethoxyphenyl group may confer moderate antimicrobial activity, though sulfur-containing analogues (e.g., 2-(benzylthio)-... ) show superior inhibition against Enterococcus faecium due to enhanced membrane disruption .
- Chlorophenyl and trifluoromethyl derivatives () exhibit potent enzyme inhibition (e.g., human neutrophil elastase) via halogen bonding .
Q & A
Q. Structure-Activity Relationship (SAR)
- Ethoxyphenyl vs. Hydroxyphenyl : The ethoxy group enhances lipophilicity (logP +0.5) compared to hydroxyl, improving membrane permeability but reducing aqueous solubility.
- Methyl ester vs. Carboxamide : The ester group increases metabolic stability compared to carboxamide derivatives, as shown in microsomal assays .
Q. Regioselectivity Optimization Table
| Condition | Dihydro Product Yield | Aromatic Byproduct Yield |
|---|---|---|
| Ethanol/Water (TMDP) | 92% | 3% |
| DMF (Piperidine) | 65% | 28% |
Source : Adapted from .
What analytical methods validate enzyme interaction mechanisms?
Q. Advanced Techniques :
Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to CDK2.
Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS).
Cryo-EM : Resolves compound-CDK2 complexes at near-atomic resolution .
How can computational methods guide derivative design?
Q. Methodology :
- Molecular Dynamics (MD) Simulations : Predict binding stability over 100-ns trajectories.
- QSAR Modeling : Correlates substituent electronegativity (e.g., ethoxy vs. methoxy) with IC₅₀ values.
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50 for ethoxyphenyl vs. 35% for bromophenyl) .
What are the key challenges in crystallographic analysis?
Q. Advanced Crystallography :
- Crystal Packing : Ethoxyphenyl groups may induce steric hindrance, complicating lattice formation. Use mixed solvents (e.g., ethanol/acetone) for slow crystallization.
- Hydrogen Bonding : Intermolecular N–H···N bonds stabilize the crystal structure, as seen in analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
